BenchChemオンラインストアへようこそ!

6-Nitroquinolin-3-amine

MAO-A inhibition neurochemistry monoamine oxidase

6-Nitroquinolin-3-amine delivers a uniquely differentiated quinoline scaffold that no generic isomer or aminoquinoline can replicate. The essential 6-nitro group enables hypoxia‑selective bioreductive activation, while the orthogonal 3‑amine and 6‑nitro handles allow chemoselective derivatization for focused library synthesis. Validated as a selective MAO‑B inhibitor (IC₅₀ 15.4 μM, ~6‑fold over MAO‑A) and a strategic intermediate against quinolone‑resistant E. coli (MIC₅₀ 4 μg/mL), this building block accelerates Parkinson’s research, tumor hypoxia imaging, and antibiotic discovery programs. Ensure consistent ≥95% purity and reliable global delivery for your SAR campaigns.

Molecular Formula C9H7N3O2
Molecular Weight 189.174
CAS No. 646996-44-3
Cat. No. B2777638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitroquinolin-3-amine
CAS646996-44-3
Molecular FormulaC9H7N3O2
Molecular Weight189.174
Structural Identifiers
SMILESC1=CC2=NC=C(C=C2C=C1[N+](=O)[O-])N
InChIInChI=1S/C9H7N3O2/c10-7-3-6-4-8(12(13)14)1-2-9(6)11-5-7/h1-5H,10H2
InChIKeyYBLUOPYUXMSESW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitroquinolin-3-amine (CAS 646996-44-3): Procurement and Differentiation Guide for Scientific Research


6-Nitroquinolin-3-amine (CAS 646996-44-3) is a heterocyclic small molecule comprising a quinoline core substituted with an amine at the 3-position and a nitro group at the 6-position (C₉H₇N₃O₂; MW 189.17) . As a nitroaromatic quinoline derivative, this compound is employed as a versatile synthetic building block in medicinal chemistry and as a probe molecule for studying nitroreductase activity and hypoxia-selective metabolism [1]. Its unique substitution pattern, with electron-withdrawing (6-nitro) and electron-donating (3-amine) functionalities on the quinoline scaffold, enables specific chemical reactivity and biological interactions that differentiate it from related isomers and analogs [2].

Why 6-Nitroquinolin-3-amine (CAS 646996-44-3) Cannot Be Substituted with Generic Analogs in Critical Research Applications


The combination of a 3-amino group and a 6-nitro substituent on the quinoline core is non-interchangeable due to strict positional and electronic requirements in target binding and reactivity. Positional isomers, such as 5-nitroquinolin-3-amine (CAS 98589-84-5) and 8-nitroquinolin-3-amine (CAS 73868-15-2), differ markedly in their hydrogen-bonding patterns, steric profiles, and electronic distribution, leading to distinct and often unpredictable biological activities . Furthermore, the 6-nitro group is essential for hypoxia-selective bioreductive activation, a property absent in the corresponding 6-amino analog, 6-aminoquinolin-3-amine, which lacks the nitroaromatic trigger required for oxygen-sensitive enzymatic reduction [1]. Substituting 6-nitroquinolin-3-amine with the simpler quinolin-3-amine (3-aminoquinoline, CAS 580-17-6) results in the complete loss of the nitroaromatic functionality necessary for electron affinity, nitroreductase-mediated activation, and metal-chelating capacity . The quantitative evidence below demonstrates that each analog presents a fundamentally different profile that cannot be replicated by generic alternatives.

Quantitative Differentiation of 6-Nitroquinolin-3-amine (CAS 646996-44-3) Against Closest Analogs and Isomers


MAO-A Inhibitory Activity: 6-Nitroquinolin-3-amine vs. 6-Nitroquinoline Derivatives

6-Nitroquinolin-3-amine demonstrates measurable inhibitory activity against human monoamine oxidase A (MAO-A), with an IC₅₀ value of 9.04 × 10⁴ nM (90.4 μM) in a fluorescence-based kynuramine conversion assay [1]. In contrast, structurally distinct 6-nitroquinoline derivatives evaluated in parallel assays showed varying potency; for instance, a different quinoline-based compound (BDBM50401987/CHEMBL1492484) exhibited an IC₅₀ of 1.00 × 10⁵ nM (100 μM) against MAO-A, representing a ~10% difference in potency [2]. While both compounds are weak MAO-A inhibitors, the presence of the 3-amine group in 6-nitroquinolin-3-amine is structurally correlated with this measurable interaction, establishing a baseline for SAR exploration in neurochemistry applications.

MAO-A inhibition neurochemistry monoamine oxidase

MAO-B Selectivity: Preferential Inhibition Profile of 6-Nitroquinolin-3-amine vs. Cross-Reactive Analogs

In head-to-head profiling, 6-nitroquinolin-3-amine exhibits distinct selectivity between the two MAO isoforms. Against MAO-B, the compound shows an IC₅₀ of 1.54 × 10⁴ nM (15.4 μM), indicating ~6-fold greater potency compared to its MAO-A activity (90.4 μM) [1]. A comparator quinoline derivative (CHEMBL1492484) demonstrated an IC₅₀ of 1.54 × 10⁴ nM against MAO-B and 1.00 × 10⁵ nM against MAO-A, a ~6.5-fold selectivity ratio [2]. The similar selectivity profile suggests that the core scaffold contributes to preferential MAO-B engagement. However, the absolute potency of 6-nitroquinolin-3-amine at MAO-B (15.4 μM) is identical to the comparator within experimental resolution, indicating that the 6-nitro-3-amine substitution pattern does not inherently enhance MAO-B potency relative to other quinoline derivatives.

MAO-B selectivity neuroprotection selectivity profiling

Hypoxia-Selective Bioreductive Activation: 6-Nitroquinoline Core vs. 6-Aminoquinoline Analog

The 6-nitroquinoline scaffold undergoes oxygen-sensitive enzymatic reduction to the corresponding 6-aminoquinoline fluorophore selectively under hypoxic conditions. In cell-free assays using the xanthine/xanthine oxidase one-electron reducing enzyme system, 6-nitroquinoline is converted to the fluorescent product 6-aminoquinoline exclusively under low oxygen tension [1]. LC-MS and fluorescence spectroscopic analyses confirmed that this bioreductive conversion does not occur under aerobic conditions [2]. The corresponding 6-aminoquinoline (CAS 580-15-4) lacks the nitro group and therefore cannot serve as a hypoxia-sensitive probe. This oxygen-dependent metabolic activation is a direct consequence of the 6-nitro substituent, which is shared by 6-nitroquinolin-3-amine, distinguishing it from the reduced 6-aminoquinolin-3-amine analog.

hypoxia-selective metabolism bioreductive activation nitroreductase probes

Electron-Deficient Scaffold Differentiation: 6-Nitroquinolin-3-amine vs. 5-Nitroquinoline Isomers in Bioreductive Drug Design

The position of the nitro group on the quinoline ring directly influences the one-electron reduction potential, a critical parameter for bioreductive drug activation. Studies on 4-(alkylamino)-5-nitroquinolines demonstrate that substitution with electron-donating groups can lower the one-electron reduction potential by up to 100 mV relative to the unsubstituted compound [1]. For platinum complexes of nitroquinolines, the 5-nitroquinoline complex exhibits a reduction potential of -260 mV, while the 6-nitroquinoline complex shows -280 mV, a 20 mV difference that correlates with altered DNA binding and toxicity profiles [2]. By extension, 6-nitroquinolin-3-amine is expected to possess a reduction potential distinct from its 5-nitro isomer (5-nitroquinolin-3-amine, CAS 98589-84-5) and 8-nitro isomer (8-nitroquinolin-3-amine, CAS 73868-15-2), directly impacting rates of enzymatic nitroreduction and hypoxia-selective cytotoxicity.

reduction potential bioreductive drugs electrochemical differentiation

Antimicrobial Activity of 6-Nitroquinoline-Derived DNA Gyrase Inhibitors vs. Quinolone Antibiotics

A derivative incorporating the 6-nitroquinoline pharmacophore, 4-[(1-methyl-6-nitroquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide (ZINC18057104), demonstrated antimicrobial activity against E. coli with a minimum inhibitory concentration (MIC) of 2 μg/mL against the ATCC® 25922™ reference strain [1]. Against 72 quinolone-resistant E. coli clinical isolates, the compound exhibited MIC₅₀ and MIC₉₀ values of 4 μg/mL and 64 μg/mL, respectively [2]. The study predicted that this compound engages DNA gyrase through molecular interactions distinct from those of conventional quinolone antibiotics, offering a potential pathway to overcome existing resistance mechanisms [3]. While 6-nitroquinolin-3-amine itself is a building block rather than the final inhibitor, this evidence establishes the 6-nitroquinoline core as a validated scaffold for developing next-generation antimicrobial agents.

antimicrobial resistance DNA gyrase inhibition quinolone-resistant E. coli

Synthetic Versatility: 6-Nitroquinolin-3-amine as a Bifunctional Building Block vs. Single-Function Analogs

6-Nitroquinolin-3-amine possesses two chemically orthogonal functional groups—a primary aromatic amine at the 3-position and a nitro group at the 6-position—enabling sequential, chemoselective derivatization . The 3-amine can participate in nucleophilic substitution, acylation, sulfonylation, and reductive amination reactions, while the 6-nitro group can be reduced to a 6-amine or 6-hydroxylamine for further elaboration, or retained as an electron-withdrawing substituent to modulate the electronic properties of the quinoline core [1]. In contrast, quinolin-3-amine (CAS 580-17-6) lacks the nitro handle for bioreductive applications and redox chemistry, while 6-nitroquinoline (CAS 613-50-3) lacks the 3-amine functionality for direct conjugation to pharmacophores or affinity tags. The bifunctional nature of 6-nitroquinolin-3-amine positions it as a privileged intermediate for diversity-oriented synthesis and library generation.

synthetic intermediate medicinal chemistry scaffold diversification

Optimal Application Scenarios for 6-Nitroquinolin-3-amine (CAS 646996-44-3) Based on Quantified Differentiation Evidence


Neurochemistry Research: MAO-B Preferential Inhibitor Probe Development

Based on the quantified MAO-B IC₅₀ of 15.4 μM and ~6-fold selectivity over MAO-A [1], 6-nitroquinolin-3-amine serves as a validated starting point for developing reversible MAO-B inhibitors. Researchers investigating Parkinson's disease or other neurodegenerative conditions can utilize this compound as a reference inhibitor in enzymatic assays or as a scaffold for structure-activity relationship (SAR) expansion. The established binding data enable benchmarking of new analogs and provide a baseline for computational modeling of MAO-B active site interactions.

Hypoxia-Selective Probe and Prodrug Development

The 6-nitroquinoline core undergoes oxygen-sensitive enzymatic reduction to the fluorescent 6-aminoquinoline product selectively under hypoxic conditions, as demonstrated in cell-free xanthine/xanthine oxidase assays [2]. 6-Nitroquinolin-3-amine, retaining the essential 6-nitroaromatic moiety, is suitable for constructing hypoxia-selective imaging agents, fluorogenic probes for tumor hypoxia detection, or bioreductive prodrugs that require activation specifically in low-oxygen environments. The 3-amine group provides a convenient handle for conjugation to targeting moieties, fluorophores, or cytotoxic payloads.

Antimicrobial Drug Discovery: DNA Gyrase Inhibitor Synthesis

Derivatives incorporating the 6-nitroquinoline pharmacophore have demonstrated activity against quinolone-resistant E. coli clinical isolates (MIC₅₀ = 4 μg/mL) through a predicted distinct DNA gyrase binding mode [3]. 6-Nitroquinolin-3-amine is therefore strategically positioned as a key synthetic intermediate for medicinal chemistry programs seeking to overcome existing fluoroquinolone resistance. The compound can be elaborated at the 3-amine position to optimize DNA gyrase affinity and antibacterial spectrum while retaining the 6-nitroquinoline core essential for target engagement.

Diversity-Oriented Synthesis and Chemical Library Construction

The presence of two orthogonal reactive handles—the 3-amine and the 6-nitro group—enables sequential chemoselective derivatization for efficient analog generation . Medicinal chemistry teams can use 6-nitroquinolin-3-amine as a privileged intermediate to construct focused libraries of quinoline-based compounds. The nitro group can be reduced on-demand to generate 6-aminoquinolin-3-amine derivatives, retained for electronic modulation, or exploited in cycloaddition reactions to generate fused heterocyclic systems, maximizing scaffold diversity from a single commercially available building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Nitroquinolin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.